METHYL 3-{[(3-ACETYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
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Overview
Description
METHYL 3-{[(3-ACETYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is an organic compound that contains a thiophene ring, an acetylanilino group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(3-ACETYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Introduction of the Acetylanilino Group: This step involves the acylation of aniline with acetic anhydride to form 3-acetylaniline.
Coupling Reactions: The final step involves coupling the acetylanilino group with the thiophene ring and introducing the methyl ester functional group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[(3-ACETYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
METHYL 3-{[(3-ACETYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of METHYL 3-{[(3-ACETYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The acetylanilino group can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H14N2O4S |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
methyl 3-[(3-acetylphenyl)carbamoylamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H14N2O4S/c1-9(18)10-4-3-5-11(8-10)16-15(20)17-12-6-7-22-13(12)14(19)21-2/h3-8H,1-2H3,(H2,16,17,20) |
InChI Key |
RPYXURSFMWLPAE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(SC=C2)C(=O)OC |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(SC=C2)C(=O)OC |
solubility |
19.1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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